

reducing Cymarin non-selective cation permeability

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Compound Focus: Cymarin

CAS No.: 508-77-0

Cat. No.: S564717

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Key Mechanism and Knowledge Gap

The table below summarizes **Cymarin's** primary known mechanism and the specific gap in your request.

Aspect	Description
Primary Known Mechanism	Cymarin is a cardiac glycoside that binds to and inhibits the Na⁺/K⁺-ATPase (the sodium pump) [1] [2].
Knowledge Gap	Current scientific literature does not describe Cymarin as an activator of non-selective cation channels (NSCCs). Therefore, protocols for reducing this specific property are not available.

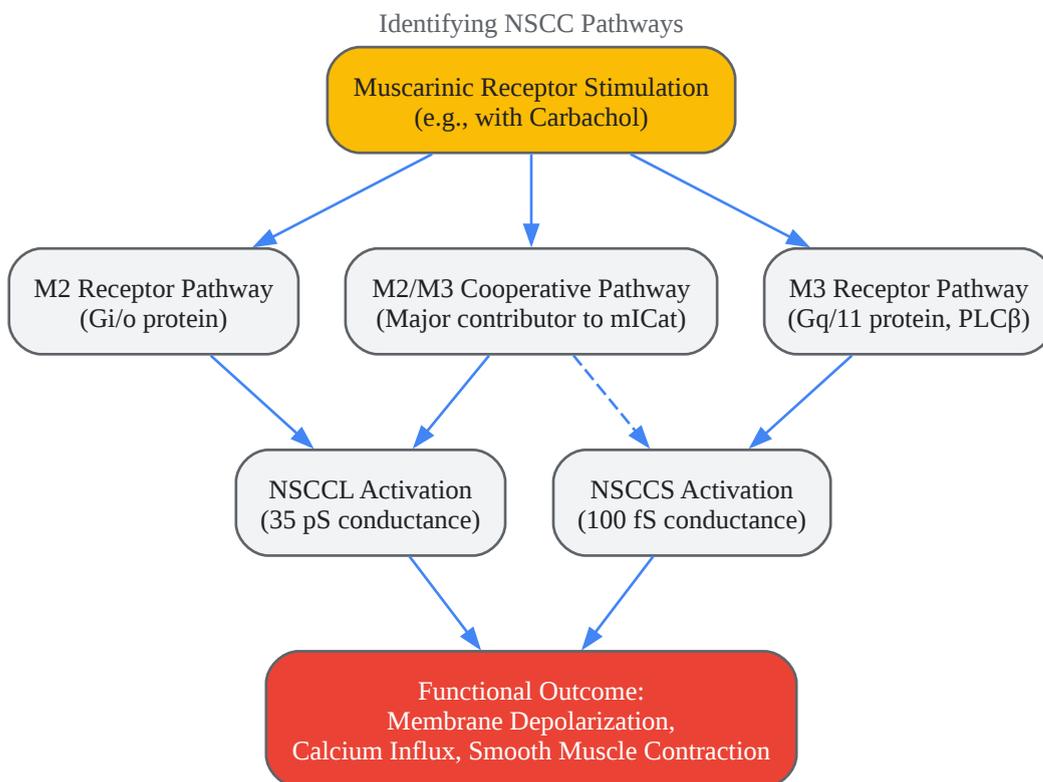
Documented Research Context of Cymarin

While not directly activating channels, **Cymarin** can inhibit certain cation currents *induced by other toxins*.

Research Context	Finding	Relevance to Your Query
Palytoxin-induced Cation Flux	Cymarin can inhibit the non-selective cation permeability caused by Palytoxin in nerve and muscle cells [1].	This shows Cymarin can block an existing cation channel effect, but does not indicate Cymarin itself causes such permeability.

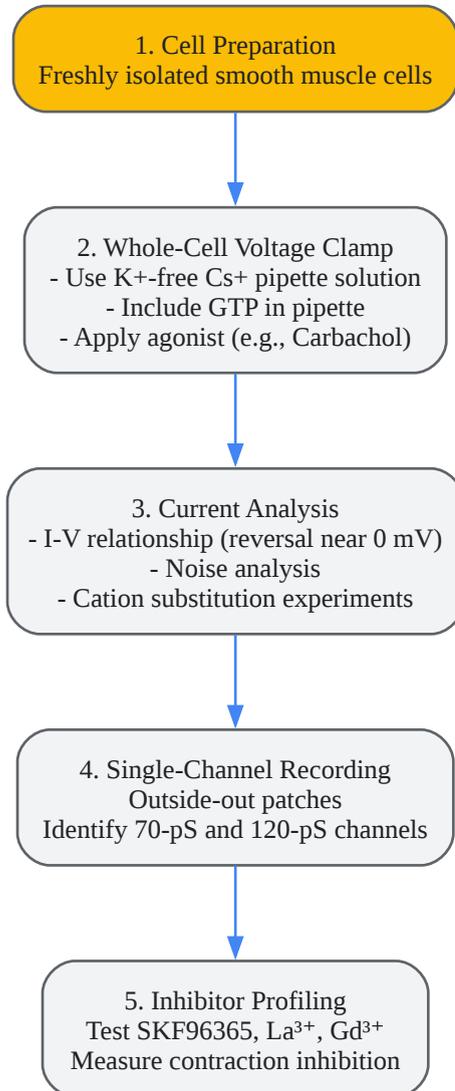
Related Experimental Pathways for Cation Channel Research

Your interest in non-selective cation channels is highly relevant in physiology. The diagrams below outline general experimental approaches from recent studies for investigating these channels and their modulation, which may provide a useful methodology framework for your research.



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Experimental Workflow for NSCC Study



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Frequently Asked Questions

What is the most likely reason I cannot find information on reducing **Cymarin's** cation permeability?

Cymarin's well-established role is as an **inhibitor** of the Na⁺/K⁺-ATPase, not an activator of non-selective cation channels. Research focuses on its effects through this primary mechanism. The search results do not

document a direct channel-activating property that would require mitigation [1] [2].

My research involves cation channels activated by other compounds. What general inhibitors can I test?

Based on studies of muscarinic receptor-activated and histamine-activated cation currents, the following non-selective cation channel blockers are commonly used in research [3] [4]:

- **SKF96365**: A common TRPC channel inhibitor.
- **Lanthanum (La³⁺)**: A trivalent cation that blocks many cation channels.
- **Gadolinium (Gd³⁺)**: Another potent trivalent cation channel blocker.

Are there other compounds known to affect non-selective cation permeability?

Yes, several other agents are established activators of non-selective cation channels in different tissues, which may be more relevant for your research:

- **Palytoxin**: Directly opens Na⁺/K⁺-ATPase into a non-selective cation channel [1].
- **Carbachol**: Activates muscarinic receptors (M2/M3), leading to non-selective cation current (mICat) in smooth muscle [3] [5].
- **Histamine**: Activates a non-selective cation current in endothelial cells [4].

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References

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